N-(3-methylbutyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-methylbutyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that combines a triazole ring with a carboxamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.
Introduction of the Alkyl and Aryl Groups: The 3-methylbutyl and 4-methylphenyl groups are introduced through alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-methylbutyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The carboxamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylbutyl)-2-{[(4-methylphenyl)methyl]amino}propanamide
- N-(3-methylbutyl)-2-[(4-methylphenyl)amino]pyridine-3-carboxamide
Uniqueness
N-(3-methylbutyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C15H20N4O |
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Molecular Weight |
272.35 g/mol |
IUPAC Name |
N-(3-methylbutyl)-1-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H20N4O/c1-11(2)8-9-16-15(20)14-10-19(18-17-14)13-6-4-12(3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,16,20) |
InChI Key |
IKXAIANYWWNRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC(C)C |
Origin of Product |
United States |
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